molecular formula C11H16N2O2S B053442 4-Piperidin-4-YL-benzenesulfonamide CAS No. 119737-31-4

4-Piperidin-4-YL-benzenesulfonamide

Cat. No.: B053442
CAS No.: 119737-31-4
M. Wt: 240.32 g/mol
InChI Key: QAKHULNHTKVTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-4-YL-benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of 4-Piperidin-4-YL-benzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . Glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and elevated glycine levels in the synaptic cleft can promote activation of the NMDA receptor .

Mode of Action

This compound acts as an inhibitor of GlyT1 . By inhibiting GlyT1, it prevents the reuptake of glycine into neurons or surrounding glia, thereby increasing the concentration of glycine in the synaptic cleft . This increased concentration of glycine can enhance the activation of the NMDA receptor .

Biochemical Pathways

The inhibition of GlyT1 by this compound affects the glutamatergic neurotransmission pathway . The increased activation of the NMDA receptor due to elevated glycine levels can lead to an increase in the influx of calcium ions into the neuron . This can result in various downstream effects, including the modulation of synaptic plasticity, which is crucial for learning and memory .

Result of Action

The inhibition of GlyT1 by this compound and the subsequent increase in glycine levels can lead to enhanced activation of the NMDA receptor . This can have various molecular and cellular effects, including the modulation of synaptic plasticity, which is crucial for learning and memory . Additionally, the compound has been found to have significant inhibitory bioactivity in HepG2 cells .

Biochemical Analysis

Biochemical Properties

4-Piperidin-4-YL-benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the polyol pathway . This inhibition can lead to a reduction in the conversion of glucose to sorbitol, thereby impacting glucose metabolism. Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and utilization . Furthermore, it can impact cell signaling pathways by binding to specific receptors or proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aldose reductase . By binding to the active site of the enzyme, this compound prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in cells. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing the progression of diabetic cataracts by inhibiting aldose reductase . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular functions. Threshold effects have also been noted, where a certain dosage is required to achieve the desired biochemical or cellular response.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. By inhibiting aldose reductase, the compound affects the polyol pathway, reducing the conversion of glucose to sorbitol . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound may interact with other enzymes or cofactors involved in metabolic processes, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The localization of this compound can also influence its stability and activity, as different cellular environments may affect its biochemical properties.

Preparation Methods

The synthesis of 4-Piperidin-4-YL-benzenesulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

4-Piperidin-4-YL-benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-Piperidin-4-YL-benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-piperidin-4-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKHULNHTKVTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592977
Record name 4-(Piperidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119737-31-4
Record name 4-(Piperidin-4-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of part (ii) above (17.0 g) and 5N aqueous hydrochloric acid (150 ml) was heated under reflux for 3 hours. The resulting solution was evaporated and the residue was dissolved in the minimum volume of water. The solution was made basic (to a pH of about 8-9) by the addition of solid sodium bicarbonate. The solid was filtered off, washed with a little water and crystallised from ethanol/methanol (2:1) to give the title compound, (7.70 g), m.p. 229°-230°.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidin-4-YL-benzenesulfonamide
Reactant of Route 2
4-Piperidin-4-YL-benzenesulfonamide
Reactant of Route 3
4-Piperidin-4-YL-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Piperidin-4-YL-benzenesulfonamide
Reactant of Route 5
4-Piperidin-4-YL-benzenesulfonamide
Reactant of Route 6
4-Piperidin-4-YL-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.